molecular formula C8H8O5 B14549008 Methyl 2,3,6-trihydroxybenzoate CAS No. 61885-19-6

Methyl 2,3,6-trihydroxybenzoate

Cat. No.: B14549008
CAS No.: 61885-19-6
M. Wt: 184.15 g/mol
InChI Key: JMHTWRAXAAZKPL-UHFFFAOYSA-N
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Description

Methyl 2,3,6-trihydroxybenzoate: is an organic compound belonging to the class of hydroxybenzoic acid derivatives It is characterized by a benzene ring substituted with three hydroxyl groups and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,6-trihydroxybenzoate typically involves the esterification of 2,3,6-trihydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2,3,6-trihydroxybenzoate can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can yield various reduced forms, depending on the reagents and conditions used.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides in the presence of a base.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various reduced forms of the compound.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: Methyl 2,3,6-trihydroxybenzoate is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress.

Medicine: this compound has been investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities. It is also explored as a potential drug candidate for various diseases.

Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its antioxidant properties. It is also employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2,3,6-trihydroxybenzoate involves its interaction with free radicals and reactive oxygen species. The hydroxyl groups in the compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This antioxidant activity is mediated through various molecular pathways, including the activation of antioxidant enzymes and the inhibition of pro-oxidant enzymes.

Comparison with Similar Compounds

    Methyl 2,4,6-trihydroxybenzoate:

    Methyl 2,3,4-trihydroxybenzoate: Another hydroxybenzoic acid derivative with hydroxyl groups in different positions, leading to variations in reactivity and biological activity.

Uniqueness: Methyl 2,3,6-trihydroxybenzoate is unique due to the specific arrangement of its hydroxyl groups, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in specific reactions and exhibit unique antioxidant properties compared to its analogs.

Properties

IUPAC Name

methyl 2,3,6-trihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3,9-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHTWRAXAAZKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20488028
Record name Methyl 2,3,6-trihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20488028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61885-19-6
Record name Methyl 2,3,6-trihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20488028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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